Myristoyl Pentapeptide-11 is a synthetic peptide that belongs to the class of lipidated peptides, specifically characterized by the addition of a myristoyl group (a 14-carbon saturated fatty acid) to a pentapeptide sequence. This compound is primarily used in cosmetic formulations, particularly for its skin conditioning and anti-aging properties. It is known to promote collagen synthesis and enhance skin elasticity, making it a popular ingredient in skincare products aimed at reducing the appearance of fine lines and wrinkles.
Myristoyl Pentapeptide-11 is synthesized through various chemical processes, primarily solid-phase peptide synthesis. This method allows for the precise assembly of amino acids into a peptide chain, followed by lipidation with myristoyl chloride. The peptide's application in cosmetics has been supported by safety assessments and efficacy studies, highlighting its benefits in skin health.
Myristoyl Pentapeptide-11 falls under the category of biochemical materials and is classified as a synthetic peptide. It is part of a broader group of compounds known as lipopeptides, which are peptides that have been modified to include lipid components, enhancing their solubility and bioavailability.
The synthesis of Myristoyl Pentapeptide-11 typically employs solid-phase peptide synthesis (SPPS). This technique involves the following steps:
The synthesis process can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent type, and reaction time. For example, using dimethylformamide as a solvent can enhance amino acid coupling efficiency . Analytical techniques like mass spectrometry confirm the molecular weight and identity of the synthesized peptide.
The molecular structure of Myristoyl Pentapeptide-11 includes a linear sequence of five amino acids with a myristoyl group attached at one end. The specific sequence can vary depending on the intended application but generally consists of amino acids that promote skin health.
The estimated molecular weight of Myristoyl Pentapeptide-11 is approximately 1,000 Da, making it suitable for dermal penetration while retaining stability in formulations .
The primary chemical reaction involved in synthesizing Myristoyl Pentapeptide-11 is the coupling of myristoyl chloride with the terminal amino group of the pentapeptide after its synthesis via solid-phase methods. This reaction typically requires activation agents such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate bond formation.
The reaction conditions must be strictly controlled to prevent side reactions or degradation of sensitive amino acids. Monitoring through RP-HPLC allows for real-time assessment of reaction progress and product purity .
Myristoyl Pentapeptide-11 functions by enhancing cellular communication within skin cells, promoting collagen production and improving skin barrier function. The lipid component aids in cellular uptake, allowing for deeper penetration into skin layers.
Studies indicate that peptides like Myristoyl Pentapeptide-11 can stimulate fibroblast activity, leading to increased collagen synthesis by up to 30% compared to untreated controls . This mechanism underpins its efficacy in anti-aging formulations.
Myristoyl Pentapeptide-11 is widely used in cosmetic formulations for:
Its versatility makes it a valuable ingredient in both skincare and haircare industries, supported by various studies demonstrating its efficacy and safety in topical applications .
Myristoyl Pentapeptide-11 (Myr-P11) is a lipopeptide engineered by conjugating myristic acid to a pentapeptide sequence (containing glutamine, glycine, lysine, and methionine residues). This structural modification enhances bioavailability and skin permeability, enabling targeted interactions with dermal fibroblasts [1] [6]. Myr-P11 exerts profound effects on extracellular matrix (ECM) architecture by differentially regulating collagen isoforms. Research confirms it stimulates the synthesis of collagen types I, III, IV, and VII, which constitute the foundational scaffold of the dermis [1].
Collagen I (≈80% of skin collagen) provides tensile strength, while collagen III forms elastic networks crucial for resilience. Collagen IV and VII stabilize the dermal-epidermal junction and anchoring fibrils, respectively [10]. Myr-P11 upregulates these isoforms synergistically: In vitro studies demonstrate a 2.1-fold increase in collagen I and a 1.8-fold increase in collagen III within 72 hours of fibroblast exposure. This coordinated synthesis optimizes the collagen I/III ratio, enhancing mechanical integrity while preserving tissue elasticity [1] [10].
Table 1: Collagen Isoforms Modulated by Myristoyl Pentapeptide-11
Collagen Isoform | Structural Role in Skin | Fold Increase Post-Myr-P11 | Functional Outcome |
---|---|---|---|
Type I | Primary tensile support | 2.1x | Enhanced skin firmness |
Type III | Elastic network formation | 1.8x | Improved resilience & recoil |
Type IV | Basement membrane stability | 1.5x | Strengthened dermal-epidermal junction |
Type VII | Anchoring fibril assembly | 1.6x | Enhanced epidermal adhesion |
Mechanistically, Myr-P11 mimics endogenous collagen fragments released during ECM turnover. This "signal mimicry" activates fibroblast surface receptors (e.g., integrins), triggering downstream MAPK pathways that enhance collagen gene expression [6]. Additionally, it suppresses collagen degradation by modulating matrix metalloproteinases (discussed in Section 1.3), creating a net anabolic ECM environment [1].
Myr-P11 activates a bidirectional signaling loop between fibroblast proliferation and transforming growth factor-beta (TGF-β) pathways. TGF-β is a master regulator of ECM production, and Myr-P11 amplifies its bioavailability and downstream activity [6] [9]. Exposure to Myr-P11 increases fibroblast population density by 40–60% in vitro within 96 hours, concomitant with upregulated TGF-β receptor II (TGFBR2) expression [9].
The peptide enhances canonical TGF-β/Smad signaling through two mechanisms:
Table 2: Myr-P11 Modulation of TGF-β Pathway Genes in Fibroblasts
Gene Target | Function | Regulation by Myr-P11 | Downstream Effect |
---|---|---|---|
TGFBR2 | TGF-β receptor subunit | ↑ 2.5x | Enhanced TGF-β signaling capacity |
Smad3 | Signal transducer | ↑ 1.9x | Increased collagen transcription |
CTGF | ECM synthesis co-factor | ↑ 2.2x | Synergistic collagen production |
FN1 | Fibronectin coding gene | ↑ 1.7x | Improved matrix-cell adhesion |
Notably, this TGF-β activation exhibits self-limiting feedback. Elevated collagen synthesis generates proteolytic fragments that further stimulate fibroblast activity, creating a sustained regenerative cycle [6]. Crucially, Myr-P11 avoids pathological fibrosis by maintaining TGF-β within physiological thresholds, as evidenced by unchanged α-SMA (a myofibroblast marker) in treated tissues [9].
Myr-P11 confers anti-aging benefits partly through selective matrix metalloproteinase (MMP) inhibition. MMPs—particularly collagenases (MMP-1, -8) and gelatinases (MMP-2, -9)—drive ECM degradation in photoaged skin. Myr-P11 reduces MMP-11 (stromelysin-3) activity by 65–80% at 10 µM concentrations, as measured by fluorogenic substrate assays [3] [8].
Mechanism of MMP-11 Suppression:Myr-P11 acts as a competitive inhibitor by binding the S1' pocket of MMP-11, a cavity critical for substrate specificity. The myristoyl moiety anchors the peptide near the catalytic zinc domain, while lysine residues form hydrogen bonds with Glu219 and Val198 at the S1' entrance [3]. This unique interaction confers selectivity for MMP-11 over MMP-2/9 (Ki = 0.23 µM for MMP-11 vs. >20 µM for MMP-2/9) [3].
Table 3: Selectivity Profile of Myr-P11 Against Key MMPs
MMP Isoform | Substrate Preference | Inhibition Constant (Ki) | Selectivity vs. MMP-11 |
---|---|---|---|
MMP-11 (Stromelysin-3) | Aggrecan, Fibronectin | 0.23 µM | Reference |
MMP-2 (Gelatinase A) | Collagen IV, Gelatin | 22 µM | 96-fold lower |
MMP-9 (Gelatinase B) | Collagen IV, V | 19 µM | 83-fold lower |
MMP-1 (Collagenase 1) | Collagen I, II, III | 45 µM | 196-fold lower |
Downstream ECM Protection: By inhibiting MMP-11, Myr-P11 preserves collagen I/III integrity and reduces fibronectin cleavage. MMP-11 knockdown models show 50% higher collagen retention, corroborating its role as a key therapeutic target [3]. Simultaneously, Myr-P11 downregulates MMP1 and MMP7 gene expression by 40–50% via interference with AP-1 transcription factor activation, providing broad-spectrum MMP suppression [6] [8].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7